molecular formula C19H31NO B312198 N-(2,4-dimethylphenyl)undecanamide

N-(2,4-dimethylphenyl)undecanamide

Cat. No.: B312198
M. Wt: 289.5 g/mol
InChI Key: NTHFCNXJHQHAGJ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)undecanamide is a synthetic amide compound characterized by an undecanoyl (C11) aliphatic chain linked to a 2,4-dimethylphenyl aromatic group via a carbonyl group.

Properties

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)undecanamide

InChI

InChI=1S/C19H31NO/c1-4-5-6-7-8-9-10-11-12-19(21)20-18-14-13-16(2)15-17(18)3/h13-15H,4-12H2,1-3H3,(H,20,21)

InChI Key

NTHFCNXJHQHAGJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C

Canonical SMILES

CCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Sulfonamide Analogs

provides detailed crystallographic data for sulfonamide derivatives with the same 2,4-dimethylphenyl substituent. Key comparisons include:

Compound Functional Group Torsion Angle (°) Ring Tilt (°) Hydrogen Bonding (N–H⋯O)
N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide (I) Sulfonamide 66.5 41.0 Yes
Compound II Sulfonamide 70.1 / -66.0 41.5 / 43.8 Yes
Compound III Sulfonamide 53.9 82.1 Yes
  • Key Observations: The torsion angle (C–SO₂–NH–C) in sulfonamides varies significantly (46.1° to 82.1°), influenced by substituent positions on the aromatic rings. Ring tilts between sulfonyl and anilino groups range from 41.0° to 82.1°, affecting molecular packing and crystal lattice stability . In contrast, N-(2,4-dimethylphenyl)undecanamide lacks a sulfonyl group, replacing it with a carbonyl, which reduces steric hindrance and acidity.
Amide vs. Sulfonamide Functional Groups
  • Hydrogen Bonding : Sulfonamides exhibit stronger hydrogen bonding (N–H⋯O=S) due to the electron-withdrawing sulfonyl group, enhancing crystallinity. Amides (N–H⋯O=C) have moderate H-bonding, leading to less dense packing .
  • Acidity : Sulfonamides (pKa ~10) are more acidic than amides (pKa ~17–20), influencing solubility in basic media and reactivity .
Amitraz (CAS 33089-61-1)
  • Structure: Contains a 2,4-dimethylphenyl group but as part of a methanimidamide (N-methyl-N'-(2,4-dimethylphenyl)imino) structure.
  • Toxicity : High toxicity to honeybees, leading to restricted use during blooming periods .
  • Comparison: While both compounds share the 2,4-dimethylphenyl moiety, this compound’s amide group and long aliphatic chain likely reduce acute toxicity compared to Amitraz’s imino functionality, which is more reactive .

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